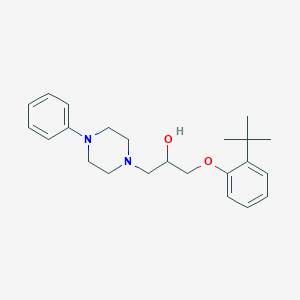![molecular formula C19H15N3OS B11663366 N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B11663366.png)
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a thiophene ring attached to a carboxamide group, and an imidazo[1,2-a]pyridine core substituted with a methyl and phenyl group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions. The resulting imidazo[1,2-a]pyridine is then subjected to further functionalization to introduce the methyl and phenyl groups.
The thiophene-2-carboxamide moiety can be synthesized separately through the reaction of thiophene-2-carboxylic acid with an amine, followed by coupling with the imidazo[1,2-a]pyridine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Applications De Recherche Scientifique
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
- N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide
Uniqueness
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide is unique due to the presence of the thiophene-2-carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets or improve its stability and solubility compared to similar compounds.
Propriétés
Formule moléculaire |
C19H15N3OS |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15N3OS/c1-13-9-10-22-16(12-13)20-17(14-6-3-2-4-7-14)18(22)21-19(23)15-8-5-11-24-15/h2-12H,1H3,(H,21,23) |
Clé InChI |
HYKRSPKKQWNLOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid](/img/structure/B11663284.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11663298.png)
![1-(biphenyl-4-yl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone](/img/structure/B11663301.png)
![(5E)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11663305.png)
![N-(4-methoxyphenyl)-3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11663306.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11663316.png)
![4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11663324.png)

![6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663345.png)
![N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B11663353.png)
![N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11663355.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11663374.png)
![N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide](/img/structure/B11663379.png)
